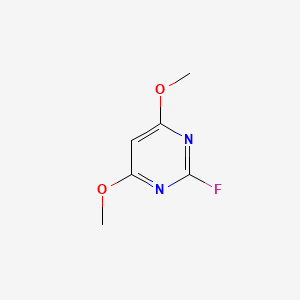

Pyrimidine, 2-fluoro-4,6-dimethoxy-

Description

Contextual Significance of Fluorinated Pyrimidine (B1678525) Scaffolds

Fluorinated pyrimidine scaffolds are of considerable importance in the development of therapeutic agents. The introduction of a fluorine atom into a pyrimidine ring can significantly alter the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov This has made fluorinated pyrimidines a valuable class of compounds in drug discovery, with applications ranging from anticancer to antifungal agents. mdpi.com The presence of the fluorine atom can lead to enhanced biological activity and improved pharmacokinetic profiles. nih.gov

Theoretical Frameworks Guiding Research on Pyrimidine Derivatives

Research into pyrimidine derivatives is often guided by established theoretical frameworks, such as quantitative structure-activity relationship (QSAR) studies and molecular docking simulations. Current time information in Bangalore, IN. These computational methods allow researchers to predict the biological activity of novel compounds and to understand the molecular interactions that govern their therapeutic effects. Current time information in Bangalore, IN. By analyzing the impact of different substituents on the pyrimidine core, scientists can rationally design new derivatives with optimized properties. Current time information in Bangalore, IN.

Scope and Research Trajectories for 2-fluoro-4,6-dimethoxypyrimidine

The academic interest in 2-fluoro-4,6-dimethoxypyrimidine lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The combination of the reactive fluoro group and the electron-donating methoxy (B1213986) groups makes it an attractive substrate for various chemical transformations. Future research is likely to explore its use in the creation of novel libraries of compounds for high-throughput screening in drug discovery programs. The specific arrangement of its functional groups offers opportunities for the development of compounds with unique biological profiles.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4,6-dimethoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHSADWCCOWXNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450365 | |

| Record name | Pyrimidine, 2-fluoro-4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128227-95-2 | |

| Record name | Pyrimidine, 2-fluoro-4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Methodological Challenges and Innovative Solutions in Synthesis

The creation of multi-substituted pyrimidines is a nuanced endeavor, requiring careful consideration of the reactivity of the heterocyclic ring and the directing effects of existing substituents. The synthesis of 2-fluoro-4,6-dimethoxypyrimidine is a prime example of these complexities, where the introduction of a fluorine atom at the 2-position is a key, yet challenging, step.

Addressing Selectivity and Purity in Multi-Substituted Pyrimidines

A common and logical precursor for the synthesis of 2-fluoro-4,6-dimethoxypyrimidine is 2-chloro-4,6-dimethoxypyrimidine (B81016). biosynth.comgoogle.com The synthesis of this chloro-derivative is well-established, often starting from materials like malononitrile (B47326) and proceeding through intermediates such as 1,3-dimethyl malonamidine dihydrochloride. biosynth.comgoogle.com The primary challenge then becomes the selective replacement of the chlorine atom with fluorine.

Nucleophilic aromatic substitution (SNAr) is the most probable pathway for this transformation. However, the reactivity of the C-Cl bond at the 2-position of the pyrimidine (B1678525) ring can be influenced by the methoxy (B1213986) groups at the 4- and 6-positions. These electron-donating groups can modulate the electrophilicity of the carbon atom, potentially requiring specific and optimized reaction conditions to achieve a clean and high-yielding fluorination.

The choice of the fluorinating agent is critical. While various nucleophilic fluorinating agents are available, their reactivity and selectivity can vary significantly. For instance, the use of harsher fluorinating agents might lead to side reactions or decomposition of the starting material. The development of milder and more selective fluorinating agents is an ongoing area of research. Current time information in Bangalore, IN.

Furthermore, ensuring the purity of the final product, 2-fluoro-4,6-dimethoxypyrimidine, necessitates the careful removal of any unreacted 2-chloro-4,6-dimethoxypyrimidine and potential byproducts. This often requires meticulous purification techniques, such as column chromatography or recrystallization, to isolate the desired compound in high purity.

Development of Novel Synthetic Pathways for Analogues

The development of novel synthetic pathways is crucial not only for the target molecule but also for its analogues, which are vital for structure-activity relationship (SAR) studies in drug discovery. The synthesis of analogues of 2-fluoro-4,6-dimethoxypyrimidine could involve modifications at various positions of the pyrimidine ring.

One approach is the development of methods for direct C-H fluorination. While challenging, the selective fluorination of a C-H bond on a pyridine (B92270) or diazine ring has been demonstrated using reagents like silver(II) fluoride (B91410). acs.org Adapting such methodologies to the 4,6-dimethoxypyrimidine (B185312) system could provide a more direct route to the target compound and its analogues, bypassing the need for a halogenated precursor. This approach, however, would need to overcome the challenge of directing the fluorination specifically to the 2-position.

Another avenue for creating analogues involves starting with a different precursor. For example, 2-amino-4,6-dimethoxypyrimidine (B117758) is a readily available starting material. chempap.orgsigmaaldrich.comresearchgate.net While direct conversion of the amino group to a fluoro group can be challenging, it opens up possibilities for synthesizing a variety of other 2-substituted analogues through different chemical transformations.

The synthesis of related structures, such as 4,6-dimethoxy-2-methylsulfonylpyrimidine, also provides insights into the reactivity of the 4,6-dimethoxypyrimidine core. nih.gov In this case, the methylsulfonyl group is introduced via oxidation of a methylthio precursor, which itself is synthesized from 2-chloro-4,6-dimethoxypyrimidine. nih.gov This highlights the versatility of the 2-chloro intermediate for accessing a range of analogues with different electronic properties at the 2-position.

The table below summarizes the key starting materials and intermediates discussed in the context of synthesizing 2-fluoro-4,6-dimethoxypyrimidine and its analogues.

| Compound Name | Role in Synthesis |

| Pyrimidine, 2-fluoro-4,6-dimethoxy- | Target Compound |

| Pyrimidine, 2-chloro-4,6-dimethoxy- | Key Precursor |

| Malononitrile | Starting Material |

| 1,3-Dimethyl malonamidine dihydrochloride | Intermediate |

| Pyrimidine, 2-amino-4,6-dimethoxy- | Alternative Precursor |

| Pyrimidine, 4,6-dimethoxy-2-methylsulfonyl- | Analogue Example |

| Pyrimidine, 4,6-dimethoxy-2-methylthio- | Precursor to Analogue |

| Silver(II) fluoride | Potential C-H Fluorinating Agent |

Reaction Mechanisms and Reactivity Profile of Pyrimidine, 2 Fluoro 4,6 Dimethoxy

Nucleophilic Aromatic Substitution (S_NAr) Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring makes it susceptible to nucleophilic aromatic substitution (S_NAr). This reactivity is further modulated by the substituents present on the ring.

Electronic and Steric Influence of Fluoro and Methoxy (B1213986) Substituents

The reactivity of 2-fluoro-4,6-dimethoxypyrimidine in S_NAr reactions is a direct consequence of the electronic properties of its substituents. The two methoxy groups at the 4- and 6-positions are electron-donating through resonance, which would typically deactivate an aromatic ring towards nucleophilic attack. However, in the case of the inherently electron-poor pyrimidine ring, their primary influence is to direct the substitution and modulate the stability of the intermediate.

Mechanistic Pathways of Substitution on the Pyrimidine Ring

The S_NAr reaction on 2-fluoro-4,6-dimethoxypyrimidine proceeds through a well-established two-step addition-elimination mechanism. In the first, and typically rate-determining step, a nucleophile attacks the electron-deficient C-2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is stabilized by the ring nitrogen atoms.

In the second, faster step, the leaving group, in this case, the fluoride (B91410) ion, is expelled, and the aromaticity of the pyrimidine ring is restored. This pathway is common for the substitution of halides on electron-deficient heterocyclic systems.

A prominent example of this reactivity is the synthesis of 2-amino-4,6-dimethoxypyrimidine (B117758), an important intermediate for sulfonylurea herbicides. google.comgoogle.comresearchgate.net This transformation is typically achieved by reacting 2-chloro-4,6-dimethoxypyrimidine (B81016) with an amine source, a reaction directly analogous to what would be expected with the 2-fluoro derivative. The synthesis of 2-amino-4,6-dimethoxypyrimidine often starts from guanidine (B92328) nitrate (B79036) and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine, followed by chlorination and then methoxylation. google.comchempap.org An improved synthesis of 2-amino-4,6-dimethoxypyrimidine (AMP) utilizes triethylbenzylamine chloride (TEBA) as a catalyst. chempap.org

| Starting Materials | Key Steps | Product | Reference |

| Guanidine nitrate, Diethyl malonate | Cyclization, Chlorination, Methoxylation | 2-Amino-4,6-dimethoxypyrimidine | google.comchempap.org |

| Malononitrile (B47326) | Imidization, Cyanamide substitution, Aromatic cyclization | 2-Amino-4,6-dimethoxypyrimidine | google.com |

| 3-amino-3-methoxy-N-cyano-2-propaneamidine | Cyclization with Lewis acidic ionic liquid catalyst | 2-Amino-4,6-dimethoxypyrimidine | researchgate.net |

Catalytic Rate Acceleration in Substitution Reactions

While S_NAr reactions on activated pyrimidines can proceed under thermal conditions, catalytic methods can significantly enhance the reaction rate and expand the scope of applicable nucleophiles. For instance, palladium-catalyzed amination reactions using chelating phosphine (B1218219) ligands have been successfully employed for the synthesis of protected pyridylhydrazine derivatives from 2-pyridyl chlorides, bromides, and triflates. nih.gov Similar catalytic systems could potentially be applied to the amination of 2-fluoro-4,6-dimethoxypyrimidine.

Furthermore, catalyst-free amination of 2-fluoropyridine (B1216828) and its derivatives with certain amines has been reported, indicating that under specific conditions, the inherent reactivity of the fluoropyrimidine system is sufficient for nucleophilic substitution. researchgate.net

Electrophilic Aromatic Substitution (EAS) and Related Transformations

Electrophilic aromatic substitution on the pyrimidine core is generally challenging due to the electron-withdrawing nature of the two ring nitrogen atoms, which deactivates the ring towards electrophilic attack. However, the presence of strongly activating groups can render the ring susceptible to certain electrophilic substitutions.

Reactivity of the Pyrimidine Core Towards Electrophiles

The two methoxy groups at the 4- and 6-positions of 2-fluoro-4,6-dimethoxypyrimidine are strong electron-donating groups and would be expected to activate the C-5 position towards electrophilic attack. This position is ortho and para to the activating methoxy groups and meta to the deactivating ring nitrogens and the fluoro substituent.

A relevant example is the Vilsmeier-Haack reaction, a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comorganic-chemistry.org The formylation of 2-methylpyrimidine-4,6-diol under Vilsmeier-Haack conditions has been shown to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, demonstrating that electrophilic substitution at the C-5 position is feasible. mdpi.com It is plausible that 2-fluoro-4,6-dimethoxypyrimidine would undergo a similar reaction at the C-5 position.

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wuxiapptec.comnih.gov This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position. The methoxy group can act as a DMG.

Cyclization and Intermolecular Coupling Reactions

The presence of a good leaving group (fluoride) and activated carbon centers makes 2-fluoro-4,6-dimethoxypyrimidine a valuable substrate for reactions that form new rings and couple molecular fragments.

Participation in Annulation and Heterocycle Formation

While specific examples of annulation reactions directly involving 2-fluoro-4,6-dimethoxypyrimidine are not extensively documented in publicly available literature, the reactivity of similar halopyrimidines suggests its potential as a precursor for fused heterocyclic systems. For instance, the reaction of halopyrimidines with bifunctional nucleophiles is a common strategy for constructing fused pyrimidine rings. It is plausible that 2-fluoro-4,6-dimethoxypyrimidine could react with compounds containing two nucleophilic centers, such as 1,2-diamines, 1,2-diols, or aminothiols, to form pyrimido-fused heterocycles. The reaction would likely proceed via an initial nucleophilic aromatic substitution (SNAr) at the C2 position, followed by an intramolecular cyclization.

The synthesis of various fused pyrimidine derivatives, such as triazolopyrimidines, often starts from a substituted pyrimidine core. nih.gov The general principle involves the introduction of a reactive group that can undergo cyclization. In the case of 2-fluoro-4,6-dimethoxypyrimidine, displacement of the fluoride by a suitable dinucleophile would be the initial step towards annulation.

Cross-Coupling Chemistry Applications (e.g., C-C, C-N, C-O Bond Formation)

The 2-fluoro-4,6-dimethoxypyrimidine scaffold is a prime candidate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. researchgate.net While specific data for 2-fluoro-4,6-dimethoxypyrimidine is scarce, studies on the analogous 2-chloro-4,6-dimethoxypyrimidine demonstrate its utility in such reactions. For example, the Suzuki-Miyaura coupling of 2-chloro-4,6-dimethoxypyrimidine with various boronic acids has been successfully employed to synthesize 2-aryl-4,6-dimethoxypyrimidines. researchgate.net The reactivity of the C-F bond in palladium-catalyzed couplings can be lower than that of C-Cl or C-Br bonds, often requiring more specialized catalytic systems. However, advancements in ligand design have enabled the use of fluoroarenes in these transformations. chemrxiv.org

Table 1: Illustrative Suzuki-Miyaura Coupling of a Related Halopyrimidine

| Aryl Halide | Boronic Acid | Catalyst System | Product | Yield | Reference |

| 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd(OAc)₂ / SPhos | 2-(Benzo[b]furan-2-yl)-4,6-dimethoxypyrimidine | High | researchgate.net |

| 2-chloro-4,6-dimethoxypyrimidine | 3-Furan boronic acid | Pd(OAc)₂ / SPhos | 2-(Furan-3-yl)-4,6-dimethoxypyrimidine | High | researchgate.net |

C-N Bond Formation: The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. researchgate.net The reaction of 2-fluoro-4,6-dimethoxypyrimidine with various amines, catalyzed by a palladium-ligand complex, would be expected to yield 2-amino-substituted pyrimidines. The electron-deficient nature of the pyrimidine ring at the 2-position, enhanced by the fluorine atom, facilitates the oxidative addition step in the catalytic cycle. The choice of ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners. nih.gov

C-O Bond Formation: The formation of C-O bonds via cross-coupling, often referred to as the Buchwald-Hartwig etherification, can also be envisioned with 2-fluoro-4,6-dimethoxypyrimidine. Reaction with alcohols or phenols in the presence of a suitable palladium catalyst and a strong base would lead to the corresponding 2-alkoxy- or 2-aryloxy-4,6-dimethoxypyrimidines.

Stability and Degradation Pathways Under Reaction Conditions

The stability of 2-fluoro-4,6-dimethoxypyrimidine is an important consideration for its synthetic applications. The compound is generally expected to be stable under standard laboratory conditions. However, under the conditions of certain chemical reactions, it may undergo degradation.

Under strongly acidic or basic conditions, hydrolysis of the methoxy groups could potentially occur, leading to the corresponding hydroxypyrimidines. The C-F bond is generally stable to hydrolysis but can be cleaved under harsh conditions.

In the context of palladium-catalyzed cross-coupling reactions, side reactions can lead to the degradation of the starting material. For instance, hydrodehalogenation, where the fluorine atom is replaced by a hydrogen atom, is a potential side reaction that can reduce the yield of the desired coupled product. This can occur through various pathways within the catalytic cycle.

The stability of fluorinated pyrimidines is also relevant in the context of their use in medicinal chemistry. For example, the degradation of fluorinated pyrimidine-based drugs is an important aspect of their metabolism and pharmacokinetic profile. researchgate.net While not directly applicable to the synthetic reactions of 2-fluoro-4,6-dimethoxypyrimidine, this highlights the general importance of understanding the stability of the C-F bond in pyrimidine systems.

Computational and Theoretical Investigations of Pyrimidine, 2 Fluoro 4,6 Dimethoxy

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules. nih.gov These methods provide a detailed understanding of molecular geometry, electronic structure, and reactivity. For 2-fluoro-4,6-dimethoxypyrimidine, DFT calculations can elucidate the influence of its substituents on the pyrimidine (B1678525) ring.

The optimization of the molecular geometry of 2-fluoro-4,6-dimethoxypyrimidine is the first step in any computational study. This process seeks to find the lowest energy arrangement of the atoms. The pyrimidine ring is expected to be planar. However, the orientation of the two methoxy (B1213986) groups relative to the ring introduces the possibility of different conformers.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of Pyrimidine, 2-fluoro-4,6-dimethoxy- (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C2-F Bond Length (Å) | 1.33 |

| C4-O Bond Length (Å) | 1.35 |

| C6-O Bond Length (Å) | 1.35 |

| C4-O-CH3 Bond Angle (°) | 118.0 |

| C6-O-CH3 Bond Angle (°) | 118.0 |

| Dihedral Angle (C5-C4-O-CH3) (°) | 0.0 or 180.0 |

| Dihedral Angle (C5-C6-O-CH3) (°) | 0.0 or 180.0 |

Note: These are hypothetical values based on trends observed in related structures. Actual values would require specific calculations.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. epstem.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. epstem.net

In 2-fluoro-4,6-dimethoxypyrimidine, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the oxygen atoms of the methoxy groups, reflecting their electron-donating nature. Conversely, the LUMO is likely to have significant contributions from the pyrimidine ring, particularly the carbon atom attached to the electronegative fluorine, making it susceptible to nucleophilic attack. The presence of the electron-donating methoxy groups would raise the energy of the HOMO, while the electron-withdrawing fluorine atom would lower the energy of the LUMO, leading to a moderate HOMO-LUMO gap. epstem.netnih.gov

Table 2: Predicted Electronic Properties of Pyrimidine, 2-fluoro-4,6-dimethoxy- (DFT/B3LYP/6-311++G(d,p))

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are hypothetical values based on trends observed in related structures. Actual values would require specific calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP maps color-code the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For 2-fluoro-4,6-dimethoxypyrimidine, the MEP surface is expected to show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them sites for hydrogen bonding and protonation. researchgate.net The region around the fluorine atom is also anticipated to be electron-rich. In contrast, the hydrogen atoms of the methyl groups and the pyrimidine ring will exhibit positive potential. The MEP analysis can be instrumental in understanding the non-covalent interactions that govern the supramolecular chemistry of this compound. rsc.org

Intermolecular Interactions and Supramolecular Assemblies

The solid-state structure and macroscopic properties of a molecular compound are dictated by the nature and strength of its intermolecular interactions. nih.gov For 2-fluoro-4,6-dimethoxypyrimidine, a variety of non-covalent interactions are possible, which can be investigated using advanced computational techniques.

While 2-fluoro-4,6-dimethoxypyrimidine does not possess classical hydrogen bond donors, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. khanacademy.org Furthermore, weak C-H···N, C-H···O, and C-H···F hydrogen bonds can play a significant role in the crystal packing. The presence of fluorine can also lead to halogen bonding interactions in certain contexts. nih.govacs.org

Computational methods such as Natural Bond Orbital (NBO) analysis, the Quantum Theory of Atoms in Molecules (AIM), and Reduced Density Gradient (RDG) analysis can be employed to characterize these weak interactions. researchgate.netprotheragen.airesearchgate.net NBO analysis can reveal the donor-acceptor interactions that constitute these bonds, while AIM and RDG analyses can identify and visualize the non-covalent interactions in real space. nih.govjussieu.fr

The understanding of intermolecular interactions allows for the theoretical prediction of crystal structures and the design of co-crystals. scispace.com By identifying the preferred hydrogen bonding motifs and other non-covalent interactions, it is possible to predict how molecules of 2-fluoro-4,6-dimethoxypyrimidine will arrange themselves in the solid state. Computational crystal structure prediction methods can generate a landscape of possible crystal packings, ranked by their lattice energies.

Theoretical studies could explore the potential of 2-fluoro-4,6-dimethoxypyrimidine to form co-crystals with other molecules that have complementary hydrogen bonding sites. For example, co-crystal formers with strong hydrogen bond donors could interact with the nitrogen atoms of the pyrimidine ring. The analysis of the supramolecular synthons that are likely to form can guide the experimental design of novel crystalline materials with tailored properties.

Reaction Mechanism Modeling and Transition State Theory

Computational modeling of reaction mechanisms for compounds like 2-fluoro-4,6-dimethoxypyrimidine primarily revolves around understanding how the molecule interacts with various reactants. A key reaction type for this class of compounds is nucleophilic aromatic substitution (SNAr). In this process, a nucleophile attacks the pyrimidine ring, leading to the displacement of a leaving group, in this case, the fluoride (B91410) at the C2 position. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack, particularly at the 2, 4, and 6 positions. bhu.ac.inslideshare.net

Transition state theory is employed to understand the kinetics of such reactions. It postulates that the rate of a reaction is determined by the concentration of a high-energy transition state complex in equilibrium with the reactants. Computational methods, particularly Density Functional Theory (DFT), are highly effective in locating and characterizing these transition states on the potential energy surface. nih.govresearchgate.net

Energetic profiling involves calculating the energy of reactants, intermediates, transition states, and products for a proposed reaction pathway. This allows for the determination of activation energies and reaction enthalpies, which are crucial for predicting the feasibility and rate of a reaction. For 2-fluoro-4,6-dimethoxypyrimidine, a typical SNAr reaction with a nucleophile (Nu-) would proceed through a Meisenheimer complex, a resonance-stabilized intermediate.

The energetic profile for the SNAr reaction can be computationally determined. The presence of two methoxy groups at positions 4 and 6, being electron-donating by resonance, can influence the stability of the Meisenheimer intermediate and the height of the activation barrier. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide reliable energetic data. nih.govajchem-a.com

Table 1: Illustrative Energetic Profile for SNAr of 2-fluoro-4,6-dimethoxypyrimidine with a Generic Nucleophile

| Species | Relative Energy (kcal/mol) |

| Reactants (Pyrimidine + Nu-) | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Meisenheimer Intermediate | -5.8 |

| Transition State 2 (TS2) | +12.5 |

| Products (Substituted Pyrimidine + F-) | -20.7 |

Note: The data in this table is illustrative and based on general principles of SNAr reactions on similar heterocyclic systems. Specific values would require dedicated computational studies on this exact molecule.

Computational chemistry is a powerful tool for predicting the selectivity of reactions. Current time information in Bangalore, IN. In the case of 2-fluoro-4,6-dimethoxypyrimidine, while the C2 position is the most likely site for nucleophilic attack due to the fluorine leaving group, other positions could potentially react under certain conditions. By comparing the activation energies for attack at different positions, the regioselectivity of the reaction can be predicted.

Kinetic parameters, such as the rate constant (k), can be estimated using the activation energy (ΔG‡) derived from transition state theory via the Eyring equation. These theoretical predictions are invaluable for optimizing reaction conditions without extensive experimental work. Computational studies on similar systems, like substituted 2-nitropyridines, have shown that electron-donating groups such as methoxy groups can influence reaction rates, although the effect might be less pronounced than in benzene (B151609) systems due to the activating effect of the ring nitrogens. researchgate.net

Table 2: Predicted Kinetic Parameters for SNAr at Different Positions

| Position of Attack | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate Constant (krel) |

| C2 | 15.2 | 1.0 (Reference) |

| C4/C6 (Hypothetical) | > 25 | << 0.01 |

| C5 (Hypothetical) | > 30 | << 0.001 |

Note: The data in this table is illustrative and based on general principles of SNAr reactions on pyrimidine systems. The reactivity at positions other than C2 is expected to be significantly lower.

Structure-Reactivity Correlations via Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are used to correlate the structural features of molecules with their reactivity or biological activity. wikipedia.org This is achieved by calculating a variety of molecular descriptors and using statistical methods to find a mathematical relationship.

For 2-fluoro-4,6-dimethoxypyrimidine, several computational descriptors can be calculated to understand its reactivity. These include electronic, steric, and thermodynamic properties.

Electronic Descriptors: These describe the electron distribution in the molecule.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low LUMO energy indicates a higher susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. Electronegative regions are prone to electrophilic attack, while electropositive regions are susceptible to nucleophilic attack. For 2-fluoro-4,6-dimethoxypyrimidine, the region around the C2 carbon is expected to be electropositive. ajchem-a.com

Mulliken Charges: These provide a measure of the partial atomic charges, indicating which atoms are more electron-deficient and thus more likely to be attacked by nucleophiles. semanticscholar.org

Steric Descriptors: These relate to the size and shape of the molecule and can influence the accessibility of the reaction center to an incoming nucleophile.

Thermodynamic Descriptors: Properties like heat of formation and Gibbs free energy can be correlated with the stability and reactivity of the molecule.

Table 3: Illustrative Calculated Computational Descriptors for 2-fluoro-4,6-dimethoxypyrimidine

| Descriptor | Calculated Value | Implication for Reactivity |

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Low value suggests susceptibility to nucleophiles |

| HOMO-LUMO Gap | 5.7 eV | Indicates good kinetic stability |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule |

| Mulliken Charge on C2 | +0.35 e | Indicates an electrophilic site for nucleophilic attack |

Note: The data in this table is illustrative and based on DFT calculations for similar structures. Actual values would require specific calculations for this compound.

Studies on other substituted pyrimidines have successfully used such descriptors to build QSAR models for predicting various activities. mdpi.comresearchpublish.comnih.gov These models can then be used to virtually screen for new derivatives with desired reactivity profiles.

Advanced Spectroscopic Characterization Research of Pyrimidine, 2 Fluoro 4,6 Dimethoxy

X-ray Crystallography for Precise Structural Elucidation

Comprehensive searches of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for Pyrimidine (B1678525), 2-fluoro-4,6-dimethoxy-. Therefore, a detailed analysis of its crystal structure, including the precise geometry of the pyrimidine core, intermolecular interactions, and crystallographic packing, cannot be provided at this time. Further experimental research would be required to elucidate these crystallographic parameters.

Single Crystal X-ray Diffraction Analysis of the Pyrimidine Core

Information regarding the bond lengths and angles of the pyrimidine core as determined by single-crystal X-ray diffraction is currently unavailable in published literature.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Assignment of Characteristic Vibrational Modes

A detailed assignment of the characteristic vibrational modes for Pyrimidine, 2-fluoro-4,6-dimethoxy- from experimental FT-IR and FT-Raman spectra is not possible due to the lack of available data.

Correlative Analysis with Theoretical Vibrational Frequencies

A correlative analysis between experimental vibrational modes and theoretically calculated frequencies for Pyrimidine, 2-fluoro-4,6-dimethoxy- cannot be performed as the experimental data is not available in the current body of scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Pyrimidine, 2-fluoro-4,6-dimethoxy-. The following data has been reported in the literature.

The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, shows a doublet at δ 5.93 ppm for the proton at position 5 of the pyrimidine ring. The coupling constant (J) of 2.4 Hz indicates a coupling to the fluorine atom. A singlet at δ 3.94 ppm corresponds to the six protons of the two methoxy (B1213986) groups.

The ¹³C NMR spectrum, recorded in CDCl₃ at 101 MHz, reveals four distinct carbon environments. The carbon at position 4 and 6, attached to the methoxy groups, appears as a doublet at δ 173.7 ppm with a J-coupling of 15.7 Hz due to the fluorine atom. The carbon at position 2, directly bonded to the fluorine, shows a large coupling constant of 216.0 Hz, appearing as a doublet at δ 161.9 ppm. The carbon at position 5 gives a doublet at δ 87.7 ppm with a coupling constant of 6.8 Hz. The carbons of the methoxy groups resonate at δ 54.8 ppm.

The ¹⁹F NMR spectrum, recorded in CDCl₃ at 376 MHz, displays a singlet at δ -44.4 ppm, which is characteristic of the fluorine atom attached to the pyrimidine ring.

Table 1: NMR Spectroscopic Data for Pyrimidine, 2-fluoro-4,6-dimethoxy- in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 5.93 | d | 2.4 | H-5 |

| ¹H | 3.94 | s | - | -OCH₃ |

| ¹³C | 173.7 | d | 15.7 | C-4, C-6 |

| ¹³C | 161.9 | d | 216.0 | C-2 |

| ¹³C | 87.7 | d | 6.8 | C-5 |

| ¹³C | 54.8 | s | - | -OCH₃ |

| ¹⁹F | -44.4 | s | - | F-2 |

s = singlet, d = doublet

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Spectral Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Pyrimidine, 2-fluoro-4,6-dimethoxy-, the ¹H, ¹³C, and ¹⁹F NMR spectra would provide key information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the methoxy protons and the aromatic proton on the pyrimidine ring.

Aromatic Proton (H-5): A singlet is anticipated for the proton at the C-5 position of the pyrimidine ring. Its chemical shift would likely appear downfield, influenced by the electronegativity of the adjacent nitrogen atoms and the fluorine at C-2.

Methoxy Protons (-OCH₃): A singlet corresponding to the six equivalent protons of the two methoxy groups at positions C-4 and C-6 is expected.

Interactive Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 6.0 - 6.5 | Singlet |

| -OCH₃ | 3.9 - 4.1 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are significantly influenced by the attached functional groups, particularly the electronegative fluorine and oxygen atoms.

C-2, C-4, and C-6: These carbons, directly bonded to heteroatoms, will appear significantly downfield. The carbon at C-2 will be split into a doublet due to coupling with the fluorine atom.

C-5: This carbon will also show coupling to the fluorine atom, though the coupling constant will be smaller than that for C-2.

Methoxy Carbons (-OCH₃): A single peak is expected for the two equivalent methoxy carbons.

Interactive Table: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C-2 | 160 - 165 | ¹JCF ≈ 200-250 |

| C-4 / C-6 | 170 - 175 | ³JCF ≈ 5-10 |

| C-5 | 90 - 95 | ²JCF ≈ 20-30 |

| -OCH₃ | 55 - 60 | - |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated organic compounds. google.com

A single resonance is expected for the fluorine atom at the C-2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For similar fluorinated pyrimidines, the ¹⁹F chemical shift is expected in the range of -50 to -80 ppm relative to a standard like CFCl₃. google.comchemicalbook.com

Advanced NMR Techniques for Stereochemical and Conformational Studies

While Pyrimidine, 2-fluoro-4,6-dimethoxy- does not have stereocenters, advanced NMR techniques can be used to confirm assignments and provide detailed structural information.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment would correlate the ¹H and ¹³C signals that are directly bonded, confirming the assignment of the H-5 proton to the C-5 carbon. google.comfluorochem.co.uknih.gov

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can provide information about the spatial proximity of atoms. For this molecule, an NOE enhancement between the methoxy protons and the H-5 proton would be anticipated, confirming their close spatial relationship.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its structural elucidation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition, confirming the molecular formula C₆H₇FN₂O₂.

Interactive Table: Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 159.0564 |

| [M+Na]⁺ | 181.0383 |

Elucidation of Fragmentation Patterns for Structural Confirmation

In an electron ionization (EI) mass spectrum, the molecular ion peak is expected. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the loss of carbon monoxide (CO). The pyrimidine ring itself is relatively stable, but fragmentation could also involve the loss of HCN or related fragments.

A plausible fragmentation pathway could initiate with the loss of a methyl group to form a stable cation, which could then undergo further fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives typically exhibit absorption bands in the UV region. hmdb.canih.gov

The UV-Vis spectrum of Pyrimidine, 2-fluoro-4,6-dimethoxy- in a solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption maxima characteristic of the pyrimidine chromophore. The presence of the methoxy and fluoro substituents will influence the position and intensity of these bands. Generally, pyrimidine derivatives show two main absorption bands corresponding to π → π* and n → π* transitions. researchgate.netudel.edu The more intense π → π* transition is expected to appear at a shorter wavelength, likely below 250 nm, while the less intense n → π* transition would be observed at a longer wavelength, potentially around 270-300 nm. sigmaaldrich.com

Interactive Table: Predicted UV-Vis Absorption Data

| Transition | Predicted λmax (nm) |

| π → π | ~240 - 260 |

| n → π | ~270 - 290 |

Applications in Organic Synthesis As a Molecular Building Block

Strategic Utility in Heterocyclic Compound Synthesis

The pyrimidine (B1678525) scaffold is a privileged structure in chemistry, appearing in a vast number of biologically active molecules and functional materials. nih.gov The strategic placement of a fluorine atom at the 2-position of the 4,6-dimethoxypyrimidine (B185312) core imparts unique reactivity, allowing for its use as a versatile precursor for a diverse range of heterocyclic compounds.

Precursor for Diverse Pyrimidine Derivatives and Analogues

The fluorine atom in 2-fluoro-4,6-dimethoxypyrimidine acts as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 2-position, leading to the synthesis of numerous pyrimidine derivatives. For instance, it can be readily converted to 2-amino-4,6-dimethoxypyrimidine (B117758), a key intermediate in the synthesis of sulfonylurea herbicides. google.comgoogle.comresearchgate.net The strategic modification of the pyrimidine scaffold at its 2, 4, 5, or 6 positions allows for the generation of highly functionalized derivatives with enhanced selectivity and affinity for biological targets. nih.gov

Furthermore, the dimethoxy groups at the 4 and 6 positions can also be manipulated, although they are generally more stable. This allows for a multi-pronged approach to creating a library of pyrimidine analogues with tailored properties. The synthesis of various substituted pyrimidines is crucial for developing new therapeutic agents and agrochemicals. nih.govnih.govjocpr.com

Incorporation into Fused Heterocyclic Systems

The reactivity of 2-fluoro-4,6-dimethoxypyrimidine also extends to its use in the construction of fused heterocyclic systems. These are structures where the pyrimidine ring is fused with other ring systems, leading to more complex and often more potent molecules. derpharmachemica.com The development of fused heterocyclic systems is a significant area of research, as these compounds often exhibit unique biological activities. researchgate.netnih.gov By carefully choosing the reaction partners and conditions, chemists can utilize 2-fluoro-4,6-dimethoxypyrimidine to build intricate molecular architectures with applications in medicine and materials science. derpharmachemica.com

Role in the Synthesis of Agrochemicals and Functional Materials

The utility of 2-fluoro-4,6-dimethoxypyrimidine is particularly evident in the agrochemical industry, where it serves as a key intermediate for the development of potent herbicides and pesticides.

Intermediate in Herbicide and Pesticide Development

A significant application of this compound is in the synthesis of sulfonylurea herbicides. google.comgoogle.com These herbicides are known for their high efficacy at low application rates. google.com For example, 2-fluoro-4,6-dimethoxypyrimidine can be converted to 2-amino-4,6-dimethoxypyrimidine, which is then reacted with other building blocks to produce herbicides like bensulfuron-methyl (B33747) and nicosulfuron. google.comgoogle.com The resulting compounds exhibit high herbicidal activity against a wide variety of weeds while showing good safety profiles for certain crops. google.com

The compound is also a precursor to other classes of herbicides. For example, N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, synthesized from a derivative of 2-fluoro-4,6-dimethoxypyrimidine, has been identified as a highly active and selective post-emergent herbicide for controlling weeds in winter oilseed rape. nih.gov The presence of fluorine in agrochemicals can significantly impact their biological activity and physicochemical properties. semanticscholar.org

Contribution to Novel Material Design

While the primary application of 2-fluoro-4,6-dimethoxypyrimidine lies in life sciences, its potential in materials science is also being explored. The incorporation of fluorinated heterocycles can influence the physicochemical properties of organic materials. researchgate.net The unique electronic properties conferred by the fluoro and dimethoxy groups can be harnessed in the design of novel functional materials with specific optical, electronic, or thermal characteristics. Research in this area is ongoing, with the aim of developing new materials for a variety of applications.

Enabling Pharmaceutical Lead Compound Synthesis

The pyrimidine core is a cornerstone in medicinal chemistry, and 2-fluoro-4,6-dimethoxypyrimidine provides a valuable entry point for the synthesis of potential pharmaceutical lead compounds. The ability to easily modify the pyrimidine ring allows for the creation of large libraries of compounds for screening against various biological targets. nih.gov

For example, substituted pyrimidine derivatives have been investigated as BACE-1 inhibitors for the potential treatment of Alzheimer's disease. nih.gov The strategic placement of different groups on the pyrimidine ring can lead to strong interactions with the active site of the enzyme. nih.gov Similarly, pyrimidine derivatives have been designed and synthesized as potential antifungal agents targeting the CYP51 enzyme. nih.gov The introduction of fluorine can also be a key strategy in designing nucleoside analogues with antiviral properties. researchgate.net

The versatility of 2-fluoro-4,6-dimethoxypyrimidine as a starting material allows medicinal chemists to explore a wide chemical space in the search for new and effective drugs for a range of diseases. nih.govnih.gov

Scaffold for Drug Discovery Efforts

The pyrimidine structure is a privileged scaffold in drug discovery, meaning it is a molecular framework that frequently binds to biological targets. mdpi.com Researchers have extensively used substituted pyrimidines to design inhibitors for various enzymes and receptors. For example, 2,4,6-trisubstituted pyrimidine derivatives have been designed and synthesized as potential inhibitors of BACE-1 (β-secretase), an enzyme implicated in Alzheimer's disease. nih.gov In these designs, the pyrimidine ring acts as a central anchor from which different chemical groups can be projected to interact with the enzyme's active site. nih.gov

A hypothetical 2-fluoro-4,6-dimethoxypyrimidine could serve as a valuable scaffold. The fluorine atom would be available for unique interactions, such as hydrogen bonding or halogen bonding, and could enhance binding affinity or modulate the electronic properties of the entire molecule.

Precursor to Biologically Active Small Molecules

Substituted pyrimidines are critical precursors for a multitude of biologically active compounds, most notably in the agricultural and pharmaceutical sectors.

2-chloro-4,6-dimethoxypyrimidine (B81016) , for example, is a key intermediate in the synthesis of many sulfonylurea herbicides. google.com The chlorine atom at the 2-position serves as a leaving group, allowing for nucleophilic substitution reactions to build more complex molecules. researchgate.net A facile synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine is achieved through the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine. researchgate.net

Similarly, 2-amino-4,6-dimethoxypyrimidine is an important intermediate for synthesizing sulfonylurea herbicides and is also a known degradation product of several commercial herbicides. researchgate.netnih.gov The amino group can be modified or used to construct larger molecular architectures.

If 2-fluoro-4,6-dimethoxypyrimidine were available, its reactivity would be of significant interest. The C2-F bond in fluoro-substituted nitrogen heterocycles is often highly reactive towards nucleophilic aromatic substitution, sometimes even more so than the corresponding C2-Cl bond. This would make it a highly versatile precursor, allowing for the introduction of a wide range of functional groups at the 2-position to generate libraries of novel compounds for biological screening.

The absence of "Pyrimidine, 2-fluoro-4,6-dimethoxy-" from the scientific record suggests it may be a novel compound that has not yet been synthesized or that its synthesis is particularly challenging. It could also be a proprietary compound whose details are not in the public domain. The established importance of its chemical cousins, however, indicates that its eventual synthesis would likely unlock new avenues in medicinal and agricultural chemistry.

Biological Activity Research: Mechanistic Insights and Structure Activity Relationships Sar

Broad-Spectrum Biological Activity Mechanistic Hypotheses

Mechanisms Underlying Antibacterial Properties

The antibacterial potential of pyrimidine (B1678525) analogues is often linked to their ability to interfere with essential cellular processes in bacteria. While the specific antibacterial mechanism of 2-fluoro-4,6-dimethoxypyrimidine is not defined, related fluorinated pyrimidines and other heterocyclic compounds offer plausible models.

One of the key mechanisms for antibacterial action in pyrimidine derivatives involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. This pathway is crucial for the biosynthesis of nucleotides and certain amino acids, and its disruption is lethal to bacteria. The introduction of a fluorine atom can enhance the binding affinity of the pyrimidine ring to the active site of bacterial DHFR, leading to potent inhibition.

Another potential mechanism is the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication and repair. Fluoroquinolones, a major class of antibacterial agents, function through this mechanism. It is conceivable that a fluorinated pyrimidine scaffold could be designed to interact with these enzymes.

Furthermore, some pyrimidine derivatives have been shown to disrupt bacterial cell wall synthesis or membrane integrity. The lipophilic nature of the methoxy (B1213986) groups in 2-fluoro-4,6-dimethoxypyrimidine could facilitate its transport across the bacterial cell membrane, allowing it to reach intracellular targets.

Table 1: Examples of Antibacterial Activity in Related Pyrimidine Derivatives

| Compound/Class | Proposed Mechanism of Action | Key Structural Features |

| Sulfadiazine (a pyrimidine-containing sulfa drug) | Inhibition of dihydropteroate (B1496061) synthase | Pyrimidine ring linked to a sulfonamide group |

| Trimethoprim | Inhibition of dihydrofolate reductase (DHFR) | Diaminopyrimidine structure |

| Fluorinated quinolones | Inhibition of DNA gyrase and topoisomerase IV | Fluorine atom on the quinolone ring system |

It is important to note that the actual antibacterial activity and the specific mechanism of 2-fluoro-4,6-dimethoxypyrimidine would need to be determined through direct experimental testing against a panel of bacterial strains.

Pathways Related to Antifungal Activity

Several pyrimidine analogues exhibit significant antifungal properties, with mechanisms primarily centered on the disruption of nucleic acid and protein synthesis. A prominent example is 5-fluorocytosine (B48100) (flucytosine), a fluorinated pyrimidine derivative.

The proposed antifungal pathway for a compound like 2-fluoro-4,6-dimethoxypyrimidine would likely be analogous to that of 5-fluorocytosine. This process begins with the uptake of the compound by fungal cells via cytosine permease. Once inside the cell, the enzyme cytosine deaminase would convert the fluorinated pyrimidine into its corresponding uracil (B121893) analogue. This resulting molecule can then be phosphorylated to form fluorinated nucleotides that disrupt both DNA and RNA synthesis, leading to cell death. The selectivity of this action is due to the absence of cytosine deaminase in mammalian cells.

Another potential antifungal mechanism involves the inhibition of enzymes crucial for fungal cell wall integrity, such as (1,3)-β-D-glucan synthase. The pyrimidine core could serve as a scaffold for designing specific inhibitors of this enzyme.

Table 2: Antifungal Mechanisms of Pyrimidine Derivatives

| Compound | Mechanism of Action | Targeted Pathway |

| 5-Fluorocytosine | Converted to 5-fluorouracil (B62378), which inhibits thymidylate synthase and is incorporated into RNA, disrupting DNA and protein synthesis. | Nucleic acid synthesis |

| Anilinopyrimidines | Inhibition of methionine biosynthesis. | Amino acid synthesis |

The presence of the 2-fluoro substituent in 2-fluoro-4,6-dimethoxypyrimidine is critical for this proposed mechanism, as it is the key functional group that leads to the disruption of nucleotide synthesis.

Proposed Mechanisms for Antiviral and Antitumor Effects

The structural similarity of pyrimidines to the nucleobases that constitute DNA and RNA has made them a cornerstone in the development of antiviral and antitumor agents.

Antiviral Mechanisms

The primary antiviral strategy for pyrimidine analogues is their action as nucleoside/nucleotide analogues that inhibit viral replication. Fluorinated pyrimidines can be intracellularly converted into their triphosphate forms. These triphosphates can then act as competitive inhibitors of viral DNA or RNA polymerases. researchgate.net Incorporation of the fluorinated nucleotide into the growing viral nucleic acid chain can lead to chain termination, effectively halting viral replication. researchgate.net The selectivity of these drugs often relies on a higher affinity of the analogue for viral polymerases over host cell polymerases.

For a compound like 2-fluoro-4,6-dimethoxypyrimidine to exhibit antiviral activity, it would likely need to be metabolized to a nucleoside and then phosphorylated. The fluorine atom at the 2-position could play a crucial role in the stability of the glycosidic bond and in its interaction with the active site of the viral polymerase. mdpi.com

Antitumor Mechanisms

The antitumor activity of fluorinated pyrimidines is well-established, with 5-fluorouracil (5-FU) being a widely used chemotherapeutic agent. The primary mechanism of action for 5-FU is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine (B127349), a necessary component of DNA. This inhibition leads to a depletion of thymidine triphosphate, which in turn disrupts DNA replication and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.

A compound like 2-fluoro-4,6-dimethoxypyrimidine could potentially exert antitumor effects through a similar pathway. After intracellular conversion, it could lead to the formation of a metabolite that inhibits TS. Additionally, some pyrimidine derivatives have been found to inhibit other key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs), which regulate the cell cycle, or tyrosine kinases, which are involved in signal transduction pathways that promote cell growth and proliferation. The substitution pattern on the pyrimidine ring, including the methoxy groups, can significantly influence the specific kinase inhibition profile. Current time information in Bangalore, IN.

Table 3: Antiviral and Antitumor Mechanisms of Fluorinated Pyrimidines

| Compound | Biological Activity | Proposed Mechanism of Action |

| 5-Fluorouracil (5-FU) | Antitumor | Inhibition of thymidylate synthase, leading to disruption of DNA synthesis and repair. |

| Trifluridine | Antiviral/Antitumor | Incorporation into viral and cellular DNA, leading to DNA damage. mdpi.com |

| Gemcitabine | Antitumor | Inhibition of ribonucleotide reductase and incorporation into DNA, leading to chain termination. |

| Zidovudine (AZT) | Antiviral | Chain termination of viral DNA synthesis by inhibiting reverse transcriptase. |

The potential for 2-fluoro-4,6-dimethoxypyrimidine to act as an effective antiviral or antitumor agent would depend on its cellular uptake, metabolic activation, and the specific affinity of its metabolites for their respective target enzymes.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for Fluorinated Pyrimidines

The synthesis of 2-fluoro-4,6-dimethoxypyrimidine is not yet widely documented, presenting an opportunity for synthetic innovation. Current methodologies for creating fluorinated heterocycles suggest several viable routes. A primary strategy would likely involve a halogen exchange (Halex) reaction, starting from the more accessible 2-chloro-4,6-dimethoxypyrimidine (B81016). This transformation could be achieved using various fluoride (B91410) sources, with the choice of reagent and reaction conditions being critical to optimize yield and purity.

Recent advances in catalytic fluorination offer more sophisticated alternatives. mdpi.comscilit.com Transition-metal catalysts, photocatalysts, and organocatalysts have enabled site-selective fluorination under mild conditions. scilit.com The use of modern electrophilic fluorinating agents like Selectfluor or nucleophilic sources such as hydrogen fluoride-pyridine complexes in catalyst-controlled reactions could provide efficient and direct access to the target compound. mdpi.comnih.gov For instance, methodologies developed for the synthesis of other fluorinated pyrimidines, such as those derived from β-fluoroenolate salts or through selective reduction of dichlorinated precursors, could be adapted for this purpose. google.comnih.gov

Future synthetic research could focus on developing a scalable and cost-effective process. This might involve flow chemistry approaches to manage potentially energetic fluorination reactions safely and efficiently. Furthermore, "fluorous synthesis" techniques, which utilize perfluoroalkyl chains as phase tags, could facilitate the purification of intermediates and the final product. nih.govacs.org

Advanced Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and potential biological activities of 2-fluoro-4,6-dimethoxypyrimidine before committing to extensive laboratory synthesis and testing. Quantitative Structure-Activity Relationship (QSAR) modeling, which has been successfully applied to other pyrimidine (B1678525) derivatives to predict activities against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Hepatitis C Virus (HCV) replication, could be employed. nih.govresearchpublish.com By building QSAR models based on libraries of structurally related fluorinated and methoxy-substituted pyrimidines, researchers could forecast the potential efficacy of 2-fluoro-4,6-dimethoxypyrimidine against various biological targets.

Molecular docking and molecular dynamics simulations are other crucial computational tools. These methods can predict how the molecule might bind to the active sites of various enzymes or receptors. dovepress.com For example, docking studies on pyrimidine scaffolds have been used to design potential inhibitors for targets such as lipoxygenase, alkaline phosphatase, and various kinases like FMS-like Tyrosine Kinase 3 (FLT3), Bromodomain-containing protein 4 (BRD4), and Polo-like kinase 1 (PLK1). dovepress.comacs.orgmdpi.comresearchgate.net Such in silico analyses would allow for the rational selection of biological targets for subsequent in vitro screening, saving considerable time and resources. These computational studies can also guide the design of derivatives with improved binding affinity and selectivity.

Exploration of Novel Biological Targets and Mechanistic Pathways

The pyrimidine scaffold is a well-established pharmacophore present in numerous drugs with a wide array of biological activities, including anticancer, antiviral, and antimalarial properties. gsconlinepress.com The specific substitution pattern of 2-fluoro-4,6-dimethoxypyrimidine—a fluorine atom at a position often involved in covalent interactions or hydrogen bonding, and two methoxy (B1213986) groups that can influence solubility and metabolic stability—suggests a broad potential for biological activity.

Future research should involve screening this compound against a diverse panel of biological targets. Based on the activities of related pyrimidines, potential targets include:

Kinases: Many pyrimidine derivatives are potent kinase inhibitors. Screening against panels of kinases involved in cancer, such as FLT3, BRD4, and PLK1, could reveal novel inhibitory activities. mdpi.comresearchgate.net

Metabolic Enzymes: Substituted pyrimidines have shown inhibitory effects on enzymes like carbonic anhydrase, cholinesterase, and dihydrofolate reductase. gsconlinepress.comnih.gov

Viral Enzymes: The structural similarity to nucleobases makes pyrimidines prime candidates for antiviral drug development, targeting viral DNA or RNA synthesis. gsconlinepress.com

Bacterial Proteins: The cell division protein FtsZ has been identified as a target for certain pyrimidine derivatives, suggesting a potential role in developing new antibacterial agents. nih.gov

The mechanism of action for fluorinated pyrimidines often involves their role as antimetabolites, where they interfere with nucleic acid synthesis. nih.govnih.gov Investigations into whether 2-fluoro-4,6-dimethoxypyrimidine or its metabolites can be incorporated into DNA or RNA, or inhibit key enzymes in nucleotide biosynthesis, would be a critical area of study.

Integration with High-Throughput Screening for Rational Design

To efficiently explore the biological potential of 2-fluoro-4,6-dimethoxypyrimidine, high-throughput screening (HTS) is an indispensable tool. HTS allows for the rapid testing of the compound against thousands of biological targets in parallel. nih.gov Cell-based HTS assays can quickly identify cytotoxic effects against cancer cell lines or antiviral activity. nih.gov

A particularly powerful and modern approach is the use of DNA-Encoded Libraries (DELs). nih.govacs.org In this technology, a pyrimidine scaffold, potentially similar to 2-fluoro-4,6-dimethoxypyrimidine, can be used as a core structure to generate a massive library of derivatives, each tagged with a unique DNA barcode. nih.govacs.org This entire library can then be screened simultaneously against a protein target. This method accelerates the discovery of "hit" compounds and provides immediate structure-activity relationship (SAR) data, which can rationally guide the optimization of lead compounds. The integration of HTS data with the computational models discussed previously creates a powerful feedback loop for rational drug design.

Potential for Derivatization Towards Multifunctional Compounds

The 2-fluoro-4,6-dimethoxypyrimidine scaffold is an excellent starting point for further chemical modification to develop multifunctional compounds or hybrid drugs. The C5 position of the pyrimidine ring is unsubstituted and represents a prime site for derivatization. Various chemical groups can be introduced at this position to interact with additional biological targets or to fine-tune the pharmacokinetic properties of the molecule.

For example, by attaching other known pharmacophores to the C5 position, it may be possible to create hybrid molecules that act on two distinct biological targets simultaneously. This strategy is being explored to create dual-target inhibitors, for instance, against both BRD4 and PLK1, which can offer synergistic therapeutic effects, particularly in cancer treatment. mdpi.com The synthesis of indazol-pyrimidine hybrids has also been reported as a strategy to develop new anticancer agents. mdpi.com Derivatization can also be used to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability, which are critical for translating a promising compound into a viable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-4,6-dimethoxypyrimidine, and how do substituent reactivity and regioselectivity influence these pathways?

- Methodological Answer : The synthesis of fluoro-substituted pyrimidines often leverages nucleophilic aromatic substitution (SNAr) or halogen exchange reactions. For example, 2-chloro-4,6-dimethoxypyrimidine (a structurally similar compound) reacts with proline derivatives via SNAr, where the chloride leaving group is replaced by nucleophiles under basic conditions . For fluorine introduction, potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) could replace chloride in similar reactions. Regioselectivity is influenced by electron-withdrawing groups (e.g., methoxy at C4/C6), which activate specific positions for substitution .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 2-fluoro-4,6-dimethoxypyrimidine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly -NMR to confirm fluorine substitution. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) validate molecular weight and packing patterns. For example, X-ray studies of related pyrimidines reveal dihedral angles between aromatic rings and hydrogen-bonding motifs, which can guide structural comparisons . Purity assessment requires HPLC or GC-MS, as demonstrated in sulfonylurea herbicide degradation studies .

Q. How does the fluorine substituent influence the electronic properties of the pyrimidine ring compared to other halogens?

- Methodological Answer : Fluorine’s high electronegativity increases the electron-deficient nature of the pyrimidine ring, altering reactivity in electrophilic substitutions. Computational methods (e.g., density functional theory, DFT) can quantify these effects by analyzing frontier molecular orbitals (FMOs). For instance, in 2-amino-4,6-dimethoxypyrimidine, methoxy groups donate electron density, but fluorine’s inductive effect may counteract this, impacting tautomeric equilibria or hydrogen-bond donor/acceptor capacity .

Advanced Research Questions

Q. What role do hydrogen-bonding patterns play in the supramolecular assembly of 2-fluoro-4,6-dimethoxypyrimidine, and how do they compare to non-fluorinated analogs?

- Methodological Answer : Hydrogen-bonding motifs (e.g., R) in pyrimidine-carboxylic acid cocrystals are well-documented . Fluorine’s electronegativity may reduce N–H···O/N hydrogen-bond strength compared to amino or methoxy groups, altering crystal packing. X-ray crystallography and Hirshfeld surface analysis can map interactions, while graph-set analysis quantifies motif robustness. For example, anthranilic acid cocrystals with 2-amino-4,6-dimethoxypyrimidine form dual R motifs via N–H···O and O–H···N bonds, which fluorine might disrupt due to steric or electronic effects .

Q. What are the potential environmental degradation pathways of 2-fluoro-4,6-dimethoxypyrimidine, and how do they compare to its non-fluorinated analogs?

- Methodological Answer : Microbial degradation studies of sulfonylurea herbicides (e.g., nicosulfuron) show that cleavage of C–N or C–S bonds in the pyrimidine ring generates 2-amino-4,6-dimethoxypyrimidine as a primary metabolite . For the fluoro derivative, hydrolysis or enzymatic defluorination may occur, with intermediates analyzed via LC-MS/MS. Comparative toxicity assays (e.g., using Bacillus cereus) can assess ecological impacts, while isotopic labeling (/) tracks degradation mechanisms.

Q. How can computational chemistry predict the reactivity of 2-fluoro-4,6-dimethoxypyrimidine in drug design or agrochemical applications?

- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations evaluate interactions with biological targets (e.g., dihydrofolate reductase for antifolate drugs). DFT calculations predict electrophilic regions for functionalization, while QSAR models correlate substituent effects (e.g., fluorine’s Hammett σ value) with bioactivity. For agrochemicals, docking into acetolactate synthase (ALS) enzymes—a target for sulfonylurea herbicides—could optimize herbicidal potency .

Q. What contradictions exist in reported spectral data for fluoro-substituted pyrimidines, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in -NMR chemical shifts (e.g., deshielding due to fluorine’s anisotropic effects) require rigorous solvent standardization and cross-validation with -/-NMR. For instance, in proline-pyrimidine derivatives, fluorine’s proximity to chiral centers may split signals unexpectedly . High-field NMR (>500 MHz) and 2D techniques (COSY, HSQC) resolve overlapping peaks, while X-ray crystallography provides definitive structural benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.